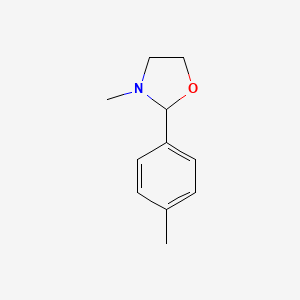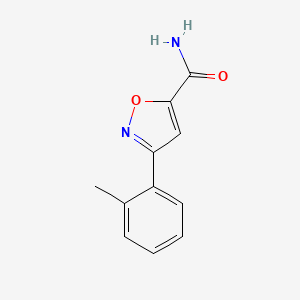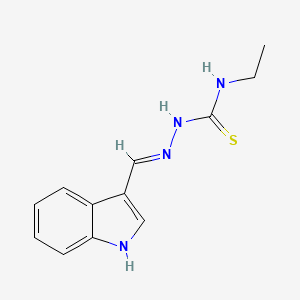![molecular formula C30H32N6O5 B11936898 [2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate](/img/structure/B11936898.png)
[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ceclazepide is a chemical compound known for its role as an antagonist of the cholecystokinin receptor. The compound’s chemical formula is C30H32N6O5 .
準備方法
The synthesis of ceclazepide involves several steps, including the preparation of intermediates and the final coupling reactions. One method involves the reaction of 4-acetoxy-3,3-dimethyl-2-oxobutyl with 2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl, followed by the addition of 3-(methylamino)phenyl isocyanate . The reaction conditions typically require controlled temperatures and specific solvents to ensure the purity and yield of the final product.
化学反応の分析
Ceclazepide undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Ceclazepide can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ceclazepide has shown promise in several scientific research applications:
Chemistry: It is used as a model compound to study receptor-ligand interactions.
Medicine: Its potential as a therapeutic agent against drug-resistant bacterial infections is being explored.
作用機序
Ceclazepide exerts its effects by antagonizing the cholecystokinin receptor, which plays a role in various physiological processes. By binding to this receptor, ceclazepide inhibits the action of cholecystokinin, a peptide hormone involved in digestion and appetite regulation . This mechanism is particularly relevant in its potential therapeutic applications against Mycobacterium abscessus, where it disrupts bacterial growth within host cells .
類似化合物との比較
Ceclazepide can be compared to other cholecystokinin receptor antagonists, such as proglumide and devazepide. While all these compounds share a similar mechanism of action, ceclazepide’s unique structure and specific activity against Mycobacterium abscessus set it apart . The following table highlights the comparison:
| Compound | Mechanism of Action | Unique Feature |
|---|---|---|
| Ceclazepide | Cholecystokinin receptor antagonist | Effective against Mycobacterium abscessus |
| Proglumide | Cholecystokinin receptor antagonist | Used primarily for gastrointestinal disorders |
| Devazepide | Cholecystokinin receptor antagonist | Investigated for its role in appetite suppression |
Ceclazepide’s specificity and effectiveness in combating drug-resistant bacterial infections make it a compound of significant interest in both research and therapeutic contexts .
特性
分子式 |
C30H32N6O5 |
|---|---|
分子量 |
556.6 g/mol |
IUPAC名 |
[2,2-dimethyl-4-[(3S)-3-[[3-(methylamino)phenyl]carbamoylamino]-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-1-yl]-3-oxobutyl] acetate |
InChI |
InChI=1S/C30H32N6O5/c1-19(37)41-18-30(2,3)25(38)17-36-24-14-6-5-12-22(24)26(23-13-7-8-15-32-23)34-27(28(36)39)35-29(40)33-21-11-9-10-20(16-21)31-4/h5-16,27,31H,17-18H2,1-4H3,(H2,33,35,40)/t27-/m1/s1 |
InChIキー |
GPEYTRIZYSZRRK-HHHXNRCGSA-N |
異性体SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
正規SMILES |
CC(=O)OCC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)



![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)


![(Z)-4-[(1S,2S,8R,17S,19R)-10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B11936859.png)


![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)


